Bufotalin

描述

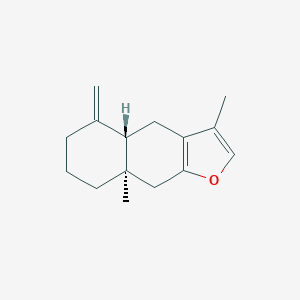

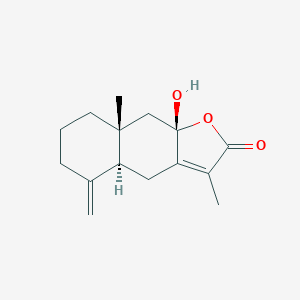

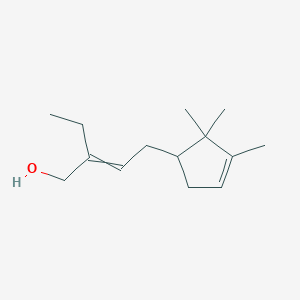

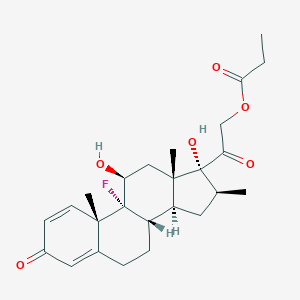

Bufotalin is a cardiotoxic bufanolide steroid and a cardiac glycoside analogue. It is secreted by various toad species, including Rhinella marina (Cane toad), Rhaebo guttatus (Smooth-sided toad), Bufo melanostictus (Asian toad), and Bufo bufo (common European toad) .

科学研究应用

毒蟾蜍灵有几种科学研究应用,包括:

化学: 毒蟾蜍灵被用作研究类固醇化学和蟾蜍毒素合成的一种模型化合物。

生物学: 它被用于研究蟾蜍毒素对细胞过程的生物学效应。

医学: 毒蟾蜍灵已显示出在癌症研究中的潜力,特别是在通过促进凋亡和抑制STAT3/EMT轴来抑制三阴性乳腺癌细胞的增殖和转移.

工业: 毒蟾蜍灵用于开发药物和传统药物.

作用机制

毒蟾蜍灵通过几种机制发挥其作用:

生化分析

Biochemical Properties

Bufotalin interacts with various enzymes and proteins. The major metabolite of this compound in human liver microsomes (HLMs) is identified as 5β-hydroxylthis compound . The key enzymes responsible for this compound 5β-hydroxylation are CYP3A4 and CYP3A5 .

Cellular Effects

This compound has shown to inhibit the proliferation of Triple-Negative Breast Cancer (TNBC) cell lines by promoting cell cycle arrest and caspase-mediated apoptosis . It also suppresses the migration and invasion of these cell lines by regulating the expression of key epithelial-mesenchymal transition (EMT) biomarkers, matrix metalloproteinases (MMPs), and integrin α6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The anticancer effect of this compound in TNBC cells is associated with the downregulation of the signal transducer and activator of the transcription 3 (STAT3) signaling pathway .

Temporal Effects in Laboratory Settings

After a single intravenous administration, this compound is quickly distributed and eliminated from the plasma with a half-time of 28.6 minutes and an MRT of 14.7 minutes . This compound concentrations in brain and lung were significantly higher than those in blood and other tissues at 30 minutes after dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The key drug metabolizing enzymes responsible for hepatic metabolism of this compound in humans are CYP3A4 and CYP3A5 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After a single intravenous injection, this compound gets quickly distributed and eliminated from the blood plasma . These results indicated that this compound could cross the blood–brain barrier and naturally target the lung .

准备方法

合成路线和反应条件: 毒蟾蜍灵可以通过多种化学路线合成。一种值得注意的方法涉及蟾蜍毒素的总合成,其中包括毒蟾蜍灵。 合成过程通常涉及多个步骤,包括形成关键中间体以及应用特定的反应条件以获得所需产物 .

工业生产方法: 毒蟾蜍灵的工业生产通常涉及从天然来源中提取,特别是蟾蜍的皮肤和耳后腺。 提取过程包括溶剂提取、纯化和结晶以获得纯形式的毒蟾蜍灵 .

化学反应分析

反应类型: 毒蟾蜍灵会发生多种化学反应,包括:

氧化: 毒蟾蜍灵可以被氧化形成不同的衍生物。

还原: 还原反应可以改变蟾蜍毒素的结构。

取代: 取代反应可以将新的官能团引入毒蟾蜍灵分子.

常用试剂和条件:

氧化剂: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原剂: 硼氢化钠和氢化铝锂常用于还原反应。

取代试剂: 卤化剂和亲核试剂用于取代反应.

相似化合物的比较

毒蟾蜍灵属于蟾蜍毒素家族,其中包括类似的化合物,例如蟾蜍毒素、蟾蜍毒素苷和蟾毒灵 . 这些化合物具有相似的结构和生物活性,但它们在特定分子靶点和效力方面有所不同。 毒蟾蜍灵在强心毒性和抗癌特性方面具有独特性,使其成为研究和治疗应用中宝贵的化合物 .

参考文献

属性

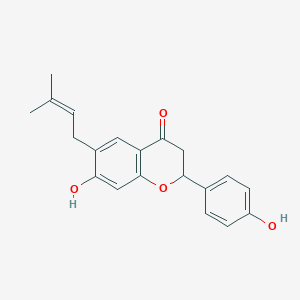

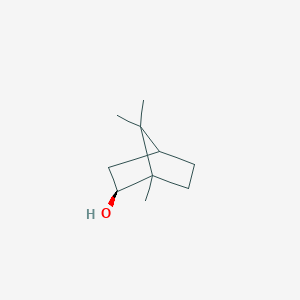

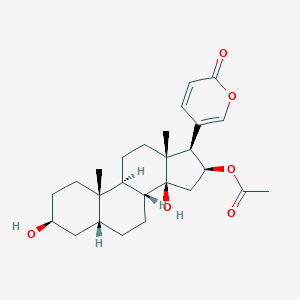

IUPAC Name |

[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMAYHYHEWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871653 | |

| Record name | 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-95-4 | |

| Record name | Bufotaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Bufotalin?

A1: this compound primarily targets Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. [, ]

Q2: How does this compound binding to Na+/K+-ATPase affect cancer cells?

A2: By inhibiting Na+/K+-ATPase, this compound disrupts ion homeostasis within cancer cells, leading to various downstream effects such as cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). [, , , , , , ]

Q3: Besides Na+/K+-ATPase, does this compound interact with other cellular targets?

A3: Research suggests this compound can also modulate other signaling pathways, including those involving caspases (proteases involved in apoptosis), Bid (a pro-apoptotic protein), STAT1 (a transcription factor), and the tumor suppressor protein p53. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C26H36O6 and a molecular weight of 444.56 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS) are widely employed to elucidate the structure and identify this compound. [, , , , , ]

Q6: How does the drying process affect the chemical composition of toad venom containing this compound?

A6: Research indicates that different drying methods can significantly impact this compound content in toad venom. Vacuum drying at 60°C effectively increases conjugated-type bufadienolides, including this compound. Conversely, air-drying at room temperature leads to a substantial reduction in this compound levels. []

Q7: Does this compound exhibit any inherent catalytic activity?

A7: this compound is not known to possess catalytic properties. Its biological activities stem from its interactions with specific protein targets rather than catalyzing chemical reactions.

Q8: Have computational studies been used to investigate this compound's interactions with its targets?

A8: Yes, molecular docking simulations have been employed to study this compound's binding modes with CYP3A4 and CYP3A5, two cytochrome P450 enzymes involved in its metabolism. These simulations revealed that this compound could interact with two distinct ligand-binding sites on both enzymes, providing insights into its metabolic pathways. []

Q9: How do structural modifications to the this compound molecule impact its anticancer activity?

A9: Studies examining various bufadienolides, including this compound, have identified key structural features influencing their activity. The presence of a glycosylated moiety generally enhances potency, while modifications to the steroid core and substituents can alter target selectivity and overall activity. []

Q10: What challenges are associated with formulating this compound for therapeutic use?

A10: this compound exhibits poor water solubility, which can hinder its bioavailability and clinical application. Research focuses on developing suitable formulations and drug delivery systems to improve its solubility and delivery to target tissues. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。